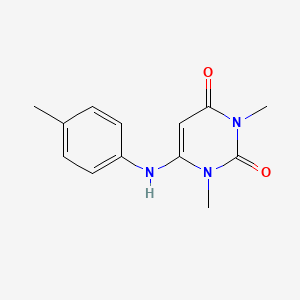

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-6-(4-methylanilino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-4-6-10(7-5-9)14-11-8-12(17)16(3)13(18)15(11)2/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXVAVJUYTUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354622 | |

| Record name | 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7256-86-2 | |

| Record name | 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with p-toluidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study demonstrated that certain analogs could inhibit cell proliferation in human cancer cells by inducing apoptosis through the activation of caspases and the modulation of cell cycle regulators .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression. Research indicates that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced tumor growth and enhanced efficacy of other chemotherapeutic agents when used in combination therapies .

Agricultural Science

Pesticidal Properties

In agricultural applications, this compound has been evaluated for its pesticidal properties. Its derivatives have demonstrated significant activity against various pests and pathogens affecting crops. Field trials have shown that formulations containing this compound can effectively reduce pest populations and improve crop yields without causing significant harm to beneficial insects .

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide development. Its ability to inhibit specific biochemical pathways in plants has been explored for creating selective herbicides that target unwanted vegetation while preserving crop health .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research indicates that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its incorporation into nanocomposites has been shown to enhance electrical conductivity and mechanical strength, making it suitable for applications in electronics and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 1,3-dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione can be contextualized by comparing it to analogous pyrimidine-2,4-dione derivatives. Below is a detailed analysis, supported by data from diverse sources:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Position 6 Modifications: The p-tolylamino group in the target compound contrasts with benzylamino (), biphenylamino (), and chloro () substituents in analogs. The p-tolyl group’s aromaticity and methyl para-substitution may enhance π-π stacking and hydrophobic interactions in biological targets compared to smaller groups like chlorine .

Electronic and Frontier Molecular Orbital (FMO) Profiles

- Pyrido[2,3-d]pyrimidine-2,4-dione derivatives () exhibit HOMO localization on the fused ring system, whereas the target compound’s HOMO is likely delocalized across the p-tolylamino and pyrimidine-dione moieties. Such differences influence redox properties and binding to targets like HIV reverse transcriptase or herbicide-resistant weeds .

Biological Activity

1,3-Dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.282 g/mol

- Structural Characteristics : The compound features a pyrimidine core substituted with dimethyl and p-tolylamino groups which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. Specifically, studies have shown that related compounds possess activity against a range of microorganisms including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity. For instance, compounds with dichloro substitutions showed increased potency due to improved lipophilicity and interaction with microbial targets .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 16 | E. faecium (vancomycin-resistant) |

| Dichloro derivative | 8 | S. aureus |

| Naphthalen-2-yl derivative | 2 | S. aureus |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism appears to involve the inhibition of key signaling pathways in cancer cells.

Mechanistic Insights

The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 (lung carcinoma) | 15 |

| Anilino derivative | MDA-MB-231 | 12 |

| Control (Erlotinib) | A549 | 16 |

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : Compounds targeting EGFR can disrupt signaling pathways essential for tumor growth and survival.

- Antioxidant Properties : Some studies suggest that pyrimidine derivatives may possess antioxidant capabilities that contribute to their anticancer effects.

- Synergistic Effects : The presence of substituents such as halogens can enhance the overall biological activity by increasing interactions with cellular targets.

Q & A

Q. What are the key synthetic strategies for preparing 1,3-dimethyl-6-(p-tolylamino)pyrimidine-2,4(1H,3H)-dione and its analogs?

The compound is typically synthesized via alkylation and condensation reactions. For example, alkylation of 6-amino-1-methyluracil derivatives with methyl iodide or other alkyl halides under basic conditions (e.g., potassium carbonate in DMF) introduces the 1,3-dimethyl groups. The p-tolylamino substituent is incorporated via nucleophilic substitution or coupling reactions, such as reacting with p-toluidine derivatives in the presence of activating agents like POCl₃ or using Mannich bases for cyclization . Key steps include monitoring reaction progress via TLC and purification via recrystallization or column chromatography.

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- 1H/13C NMR : Confirm the presence of the dimethyl groups (singlets at δ ~3.2–3.5 ppm for N–CH₃) and aromatic protons (δ ~6.8–7.2 ppm for p-tolyl). The pyrimidine-dione ring protons appear as deshielded singlets (δ ~5.5–6.0 ppm).

- LCMS/HPLC : Verify molecular ion peaks ([M+H]+) and purity (>95%).

- X-ray crystallography (if applicable): Resolve hydrogen bonding patterns, such as N–H···O interactions in the crystal lattice .

Q. What are the common challenges in synthesizing pyrimidine-dione derivatives, and how can they be mitigated?

- Low yields in alkylation : Optimize reaction time, temperature, and stoichiometry. For instance, using excess alkyl halide (1.5–2 eq) and refluxing in DMF improves yields .

- Byproduct formation : Monitor intermediates via LCMS and employ gradient chromatography for purification.

- Solubility issues : Use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures for recrystallization .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the biological activity of this compound?

The p-tolylamino group enhances lipophilicity and π-π stacking with biological targets, while the 1,3-dimethyl groups stabilize the uracil-like core. SAR studies on analogs (e.g., replacing p-tolyl with electron-withdrawing groups) reveal reduced inhibitory potency against kinases like eEF-2K, suggesting electron-rich aryl groups favor target engagement . Computational docking (e.g., AutoDock Vina) can model interactions with active sites, guiding rational design .

Q. What methodologies are effective for analyzing contradictory biological data across analogs?

- Dose-response curves : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays).

- Off-target profiling : Use kinome-wide screening to identify selectivity issues.

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding factors .

Q. How can computational tools predict the physicochemical properties and reactivity of this compound?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (~1.8), solubility (<0.1 mg/mL), and CYP450 inhibition risks.

- Molecular dynamics simulations : Model solvation effects in aqueous or lipid bilayers to assess membrane permeability .

Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating with adjacent carbons.

- Variable-temperature NMR : Suppress dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C.

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrimidine-dione Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 40–78 | |

| Cyclization | p-TsOH, THF, reflux, 6 h | 65–85 | |

| Purification | Ethanol/water recrystallization | >95 purity |

Q. Table 2. Comparative Biological Activity of Analogs

| Substituent | IC₅₀ (eEF-2K, μM) | logP | Solubility (µg/mL) |

|---|---|---|---|

| p-Tolylamino | 0.45 | 1.8 | 8.2 |

| 4-Chlorophenyl | 1.2 | 2.3 | 3.5 |

| 4-Methoxyphenyl | 0.78 | 1.5 | 12.1 |

Critical Analysis of Evidence

- Contradictions : Yields for alkylation vary (40–78%) depending on solvent and halide reactivity .

- Gaps : Limited data on in vivo pharmacokinetics and metabolite identification.

- Opportunities : Explore bioisosteric replacements (e.g., thiazole for pyrimidine) to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.